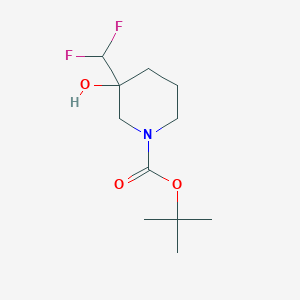
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride is a chemical compound that belongs to the class of anilines. It is characterized by the presence of a cyclopentyl group, a fluorine atom, and a methyl group attached to the aniline ring. This compound is typically found as a white to yellowish powder and is sparingly soluble in water and slightly soluble in ethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride can be achieved through a multi-step process involving several key reactions. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . The general steps include:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction to Amine: The nitro group is reduced to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction steps but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methylaniline: Used in the preparation of 6-chloro-5-fluoroindole and other derivatives.
Cyclopentylamine: A simpler compound with a cyclopentyl group attached to an amine.
Fluoroanilines: A class of compounds with a fluorine atom attached to the aniline ring.
Uniqueness
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride is unique due to the combination of its cyclopentyl, fluorine, and methyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H17ClFN |
|---|---|
Poids moléculaire |
229.72 g/mol |
Nom IUPAC |
4-cyclopentyl-2-fluoro-5-methylaniline;hydrochloride |
InChI |
InChI=1S/C12H16FN.ClH/c1-8-6-12(14)11(13)7-10(8)9-4-2-3-5-9;/h6-7,9H,2-5,14H2,1H3;1H |
Clé InChI |
GHYBYLZJOSAXOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2CCCC2)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)



![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)




![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)



